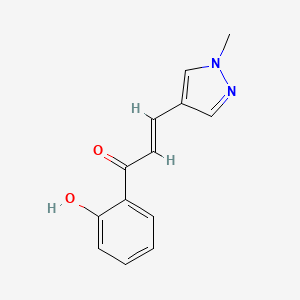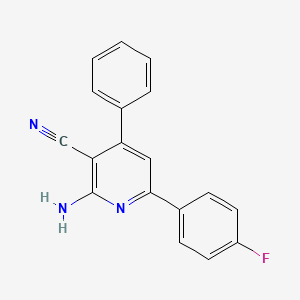
(2E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound with a similar structure but without the pyrazole ring.
Flavonoids: A class of compounds with a similar backbone but with additional oxygen-containing functional groups.
Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring, which can impart different biological activities and chemical reactivity compared to other chalcones and related compounds.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
(E)-1-(2-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)6-7-13(17)11-4-2-3-5-12(11)16/h2-9,16H,1H3/b7-6+ |
InChI 键 |
ZEYYYHXXOSNJTE-VOTSOKGWSA-N |
手性 SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
规范 SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B14930079.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14930094.png)
![N-(3-chloro-2-methylphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B14930104.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930112.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B14930117.png)
![2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14930119.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B14930127.png)
![7-(3-nitrophenyl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930128.png)
![ethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14930135.png)
![N-(furan-2-ylmethyl)-4-({(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14930137.png)
![{[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14930144.png)

![4-[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930165.png)
![ethyl 6-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14930178.png)
